molecular formula C11H11NO4S B12878517 1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione CAS No. 32368-44-8

1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione

Cat. No.: B12878517
CAS No.: 32368-44-8
M. Wt: 253.28 g/mol
InChI Key: FLQWRNAQDJUSMH-UHFFFAOYSA-N
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Description

1-Tosylpyrrolidine-2,5-dione is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides. These compounds are characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosylpyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of pyrrolidine-2,5-dione with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of 1-tosylpyrrolidine-2,5-dione may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Tosylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

1-Tosylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tosylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tosylpyrrolidine-2,5-dione stands out due to the presence of both the tosyl group and the pyrrolidine-2,5-dione scaffold. This combination enhances its stability, reactivity, and versatility in various chemical reactions and applications. The compound’s unique structure allows for the development of novel bioactive molecules and materials .

Properties

CAS No.

32368-44-8

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3

InChI Key

FLQWRNAQDJUSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CCC2=O

Origin of Product

United States

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